Propanoic acid, dibromo-, methyl ester

Description

Significance of Vicinal and Geminal Dihalides in Advanced Organic Synthesis

Within the broader category of halogenated compounds, dihalides are particularly significant. They are structurally classified into two main types: vicinal and geminal. Vicinal dihalides are compounds where two halogen atoms are attached to adjacent carbon atoms. askiitians.com In contrast, geminal dihalides feature two halogen atoms bonded to the same carbon atom. youtube.com This structural difference dictates their chemical behavior and subsequent applications in synthesis.

Both vicinal and geminal dihalides are key substrates for elimination reactions, particularly double dehydrohalogenation, to produce alkynes. masterorganicchemistry.comjove.com This transformation, typically achieved by using a strong base like sodium amide, involves two successive E2 elimination reactions, removing two equivalents of hydrogen halide (HX) to form a carbon-carbon triple bond. youtube.comlibretexts.org This method provides a reliable pathway for converting alkenes (which can be halogenated to form vicinal dihalides) into alkynes, a fundamental transformation in organic synthesis. libretexts.orgfiveable.me Geminal dihalides also have unique reactivity; for instance, they can undergo hydrolysis to yield ketones from secondary halides or aldehydes from primary halides, providing a route to carbonyl compounds. wikipedia.org The distinct reactivity profiles of vicinal and geminal dihalides make them valuable and versatile intermediates in the construction of complex organic molecules. askiitians.com

Structural Overview of Propanoic Acid, Dibromo-, Methyl Ester and its Positional Isomers (e.g., Methyl 2,2-Dibromopropanoate and Methyl 2,3-Dibromopropanoate)

"this compound" is a general name that primarily refers to two key positional isomers: methyl 2,2-dibromopropanoate and methyl 2,3-dibromopropanoate. These isomers are structurally distinct, falling into the categories of geminal and vicinal dihalides, respectively.

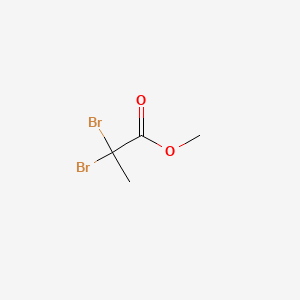

Methyl 2,2-dibromopropanoate is a geminal dihalide, where both bromine atoms are attached to the alpha-carbon (the carbon atom adjacent to the ester's carbonyl group). Its structure is characterized by the C(Br)₂ moiety at the C-2 position of the propanoate chain.

Methyl 2,3-dibromopropanoate is a vicinal dihalide, with one bromine atom on the alpha-carbon (C-2) and the other on the beta-carbon (C-3). nist.gov This arrangement results from the addition of bromine across the double bond of a precursor like methyl acrylate (B77674).

The distinct placement of the bromine atoms in these isomers leads to different chemical properties and synthetic applications. A summary of their key identifiers and properties is presented below.

| Property | Methyl 2,2-dibromopropanoate | Methyl 2,3-dibromopropanoate |

|---|---|---|

| Structure Type | Geminal Dihalide | Vicinal Dihalide |

| IUPAC Name | methyl 2,2-dibromopropanoate | methyl 2,3-dibromopropanoate nist.gov |

| Synonyms | Propanoic acid, 2,2-dibromo-, methyl ester | Methyl α,β-dibromopropionate, 2,3-Dibromopropanoic acid methyl ester nist.gov |

| CAS Number | 31742-65-1 | 1729-67-5 nist.govscbt.com |

| Molecular Formula | C₄H₆Br₂O₂ | C₄H₆Br₂O₂ nist.govscbt.com |

| Molecular Weight | 245.90 g/mol | 245.90 g/mol nist.govscbt.com |

Foundational Research and Historical Context of Dibromopropanoate Chemistry

The chemistry of dibromopropanoates is rooted in foundational organic reactions developed for the halogenation of carboxylic acids and their derivatives. The synthesis of the geminal isomer, methyl 2,2-dibromopropanoate, is conceptually linked to the Hell-Volhard-Zelinsky (HVZ) reaction . wikipedia.orgaakash.ac.in This classic reaction, named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, facilitates the α-halogenation of a carboxylic acid. wikipedia.org The process involves treating a carboxylic acid having an α-hydrogen with a halogen (like bromine) and a catalytic amount of a phosphorus trihalide (PBr₃). chemistnotes.com

The mechanism begins with the conversion of the carboxylic acid to an acyl bromide. masterorganicchemistry.com This intermediate can then tautomerize to its enol form, which subsequently reacts with bromine at the α-carbon. aakash.ac.inmasterorganicchemistry.com While the direct product of the HVZ reaction is an α-bromo carboxylic acid, quenching the reaction with an alcohol instead of water can yield the corresponding α-bromo ester. wikipedia.org This fundamental methodology provided the synthetic framework for creating α-halogenated esters, which are precursors for geminal di-halogenated compounds.

The synthesis of the vicinal isomer, methyl 2,3-dibromopropanoate, typically follows a different foundational pathway: the electrophilic addition of bromine (Br₂) across the double bond of methyl acrylate. This reaction is a classic example of alkene halogenation, a cornerstone of organic chemistry for creating vicinal dihalides. ncert.nic.in Early research into these fundamental reactions provided chemists with reliable methods to produce specific halogenated esters, establishing them as versatile building blocks for further synthetic transformations. For instance, α-bromo acids produced via the HVZ reaction can be used to synthesize amino acids, such as the conversion of 2-bromopropanoic acid to alanine (B10760859) through ammonolysis. aakash.ac.in

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Context |

|---|---|---|

| This compound | C₄H₆Br₂O₂ | Subject of the article |

| Methyl 2,2-dibromopropanoate | C₄H₆Br₂O₂ | Geminal isomer |

| Methyl 2,3-dibromopropanoate | C₄H₆Br₂O₂ | Vicinal isomer |

| Propanoic acid | C₃H₆O₂ | Parent carboxylic acid |

| Methyl acrylate | C₄H₆O₂ | Precursor for methyl 2,3-dibromopropanoate |

| 2-Bromopropanoic acid | C₃H₅BrO₂ | Product of HVZ reaction on propanoic acid |

| Alanine | C₃H₇NO₂ | Amino acid synthesized from 2-bromopropanoic acid |

| Sodium amide | NaNH₂ | Strong base for dehydrohalogenation |

| Phosphorus tribromide | PBr₃ | Catalyst in the Hell-Volhard-Zelinsky reaction |

Properties

IUPAC Name |

methyl 2,2-dibromopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRACAVRFYYZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.90 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31742-65-1 | |

| Record name | Methyl dibromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031742651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dibromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Propanoic Acid, Dibromo , Methyl Ester

Direct Halogenation Pathways

Direct halogenation routes involve the introduction of bromine atoms onto an existing ester molecule. These methods typically proceed via either radical substitution or addition reactions.

Bromination of Methyl Propanoate via Radical Mechanisms

The synthesis of dibrominated methyl propanoate can be approached through the free-radical halogenation of methyl propanoate. This process relies on the homolytic cleavage of molecular bromine (Br₂), typically initiated by ultraviolet (UV) light or a radical initiator, to generate bromine radicals (Br•). byjus.comucr.edu The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. byjus.com

Mechanism Steps:

Initiation: UV light supplies the energy to break the Br-Br bond, forming two bromine radicals. byjus.comucr.edu

Propagation: A bromine radical abstracts a hydrogen atom from the methyl propanoate molecule, creating an alkyl radical. This radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain. byjus.com

Termination: The reaction concludes when radicals combine with each other in various ways, for instance, two bromine radicals forming Br₂. byjus.com

The selectivity of radical bromination is a critical factor. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting hydrogen from C-H bonds that lead to the most stable radical intermediates. masterorganicchemistry.comchemistrysteps.com The stability of carbon radicals follows the order: tertiary > secondary > primary. ucalgary.ca In methyl propanoate (CH₃CH₂COOCH₃), there are three types of C-H bonds: the primary hydrogens on the methyl group of the ethyl chain, the secondary hydrogens on the methylene (B1212753) group alpha to the carbonyl, and the primary hydrogens on the methoxy (B1213986) group. The C-H bonds at the α-position (C2) are activated by the adjacent carbonyl group, making them more susceptible to abstraction. Therefore, radical bromination is expected to selectively occur at the C2 and C3 positions to yield the desired 2,3-dibromo- derivative, although a mixture of products is possible. The process for allylic bromination of unsaturated esters involves reacting bromine with a dilute solution of the ester while irradiating the mixture with light to favor substitution over addition. google.com

Dibromination of Acrylates (e.g., Methyl Acrylate) using Transition Metal Catalysts (e.g., Cu(II)Br₂)

A more direct and common route to methyl 2,3-dibromopropanoate is the addition of bromine across the double bond of methyl acrylate (B77674) (CH₂=CHCOOCH₃). sigmaaldrich.comlibretexts.org This reaction is a classic example of electrophilic addition to an alkene. libretexts.org The double bond breaks, and a bromine atom attaches to each of the carbons that were part of the double bond. libretexts.org

The mechanism typically involves the formation of a cyclic bromonium ion intermediate. libretexts.orglibretexts.org The π bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming the three-membered ring intermediate. This intermediate is then attacked from the opposite side by the bromide ion, leading to anti-addition of the two bromine atoms across the double bond. libretexts.org

While this reaction can proceed without a catalyst, transition metals can be employed to facilitate the process. Copper(II) bromide (CuBr₂) is known to be an effective brominating agent in various organic syntheses. thieme-connect.de For instance, CuBr₂ has been used for the efficient bromination of glycosides. thieme-connect.de In the context of methyl acrylate, Cu(II)Br₂ can serve as a source of bromine and catalyze the addition reaction, leading to the formation of methyl 2,3-dibromopropanoate. The use of a catalyst can improve reaction rates and yields under milder conditions.

Esterification-Based Synthetic Routes

An alternative strategy involves first synthesizing the dibrominated carboxylic acid and then converting it to its methyl ester. This two-step approach allows for greater control over the final product.

Esterification of Dibromopropanoic Acids with Methanol (B129727) under Acidic Conditions

The Fischer esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters. cerritos.edupatsnap.com This method involves reacting a carboxylic acid, in this case, 2,3-dibromopropanoic acid, with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol molecule. masterorganicchemistry.commasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation of this species regenerates the acid catalyst and provides the final methyl ester product. masterorganicchemistry.com

Fischer Esterification General Conditions

| Parameter | Condition | Rationale |

| Reactant Ratio | Use of excess alcohol (methanol) | Shifts the equilibrium towards the product side (Le Châtelier's Principle). tamu.edu |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com |

| Temperature | Heating/Reflux | Increases the rate of reaction to reach equilibrium faster. patsnap.comtamu.edu |

| Water Removal | Dean-Stark apparatus or dehydrating agents | Removes water as it is formed, driving the equilibrium towards the ester product. numberanalytics.com |

Optimization of Reaction Conditions and Catalyst Selection in Esterification Processes

To maximize the yield of methyl dibromopropanoate from Fischer esterification, several reaction parameters can be optimized. The reversible nature of the reaction necessitates strategies to shift the equilibrium in favor of the ester product. numberanalytics.com

Key Optimization Strategies:

Reactant Concentration: Employing a large excess of the alcohol (methanol) is a common and cost-effective method to drive the reaction forward. tamu.edunumberanalytics.com

Water Removal: The continuous removal of water, a byproduct of the reaction, is highly effective. This can be achieved physically using a Dean-Stark apparatus, particularly when the reaction is run in a solvent like toluene (B28343) that forms an azeotrope with water, or by using chemical dehydrating agents. numberanalytics.comnumberanalytics.com

Catalyst Choice and Concentration: Strong protic acids like sulfuric acid and p-toluenesulfonic acid (p-TsOH) are conventional choices. masterorganicchemistry.com Lewis acid catalysts, such as zirconium complexes, have also been developed and can offer advantages like moisture tolerance, avoiding the need for stringent water removal techniques. nih.gov The concentration of the catalyst must be optimized; while a higher concentration can increase the rate, it may also promote side reactions. numberanalytics.com

Temperature: The reaction is typically heated to reflux to increase the reaction rate. patsnap.com However, the temperature must be carefully controlled to prevent the degradation of reactants or products, or the occurrence of side reactions like the dehydration of the alcohol. numberanalytics.comnumberanalytics.com

Methyl Ester Formation from Carboxylic Acids via Diazomethane (B1218177) and Related Reagents

For a high-yield, clean, and rapid conversion of carboxylic acids to their methyl esters, diazomethane (CH₂N₂) is an exceptionally effective reagent. jove.comalmerja.com The reaction proceeds with excellent yields and the only byproduct is nitrogen gas, which simplifies purification. jove.comalmerja.com

The mechanism involves a simple acid-base reaction where the acidic proton of the carboxylic acid (2,3-dibromopropanoic acid) protonates the diazomethane. libretexts.org This creates a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas as a leaving group. jove.comlibretexts.org

Comparison of Methylating Agents

| Reagent | Advantages | Disadvantages |

| Diazomethane (CH₂N₂) | High yield, fast reaction, clean conversion (N₂ is the only byproduct). jove.comalmerja.com | Highly toxic, potentially explosive gas, must be prepared in-situ. jove.comalmerja.com |

| Trimethylsilyldiazomethane (TMS-CHN₂) | Safer, non-explosive alternative to diazomethane, commercially available in solution. libretexts.orgjst.go.jp | Slower reaction rate compared to diazomethane, can form by-products if methanol is not used as a co-solvent. libretexts.orgwordpress.com |

Due to the hazardous nature of diazomethane, which is a toxic and explosive gas, safer alternatives have been developed. almerja.comlibretexts.org Trimethylsilyldiazomethane (TMS-diazomethane) is a popular substitute that is commercially available as a solution and is not explosive. libretexts.orgcommonorganicchemistry.com It reacts smoothly with carboxylic acids in the presence of methanol to give methyl esters in excellent yields. jst.go.jp The reaction with TMS-diazomethane is typically carried out by dissolving the carboxylic acid in a mixture of a solvent like benzene (B151609) or dichloromethane (B109758) and methanol, and then adding the TMS-diazomethane solution. jst.go.jpcommonorganicchemistry.com

Stereoselective and Enantioselective Approaches to Dibromopropanoates and Analogues

The synthesis of specific stereoisomers of dibromopropanoates is crucial, as the spatial arrangement of the bromine atoms significantly influences the molecule's chemical and biological properties. Methyl 2,3-dibromopropanoate, for instance, is a chiral compound that exists as a pair of enantiomers. The ability to selectively synthesize or separate these enantiomers is vital for applications where only one specific isomer provides the desired reactivity or biological activity.

One significant application highlighting the importance of stereoselectivity is the enantioselective synthesis of the antiepileptic drug Lacosamide. Methyl 2,3-dibromopropanoate serves as a key starting material in an efficient four-step synthesis of this pharmaceutical agent. The process begins with the conversion of the dibromo-ester to 2-bromo-3-methoxypropanoic acid, which is then reacted with benzylamine. A subsequent enzymatic resolution step is employed to isolate the desired (R)-enantiomer, which ultimately leads to the final drug compound. This pathway demonstrates the utility of chiral dibromopropanoates in constructing complex and stereochemically defined pharmaceutical molecules.

The development of catalytic asymmetric methods is a primary focus in modern organic synthesis. For dibromopropanoates and their analogues, this involves strategies like catalytic asymmetric cyclopropanation of alkenes with diazo compounds, which can generate chiral cyclopropanes that are precursors to or analogues of these compounds. researchgate.net Although not directly a dibromination, these methods establish key stereocenters that can be further functionalized. Researchers are continuously exploring new catalyst systems and reaction conditions to achieve high levels of diastereo- and enantioselectivity in the synthesis of halogenated propanoid structures.

Preparation of Specific Isomers (e.g., 2,2-Dibromopropionate)

The controlled synthesis of specific constitutional isomers, such as methyl 2,2-dibromopropanoate, is essential for their use as versatile intermediates in organic synthesis. These isomers can serve as precursors to ynolates, which are highly reactive ketene (B1206846) anion equivalents. orgsyn.org The generation of ynolates from α,α-dibromo esters provides a practical and convenient method for their use in further reactions, such as the (Z)-selective olefination of acylsilanes. orgsyn.org

A common method for preparing α,α-dibromo esters involves the reaction of an α-bromo ester with a brominating agent. For example, ethyl 2,2-dibromopropionate can be synthesized from ethyl 2-bromopropanoate (B1255678). orgsyn.org This transformation can be adapted for the corresponding methyl ester. The process typically involves the formation of an ester enolate using a strong base, followed by quenching with a bromine source.

A detailed procedure for a related compound, ethyl 2,2-dibromopropionate, illustrates the general approach. orgsyn.org The synthesis begins with the deprotonation of an α-bromo ester using a strong lithium amide base at low temperatures, followed by reaction with a brominating agent like 1,2-dibromo-1,1,2,2-tetrachloroethane. orgsyn.org

Table 1: Synthesis of Ethyl 2,2-dibromopropionate

| Step | Reagent/Condition | Purpose | Observations | Yield |

|---|---|---|---|---|

| 1. Enolate Formation | Ethyl 2-bromopropanoate in anhydrous THF, cooled to -78 °C | Prepare the substrate | Colorless solution | - |

| 2. Deprotonation | Lithium diisopropylamide (LDA) added dropwise at -78 °C | Generate the lithium enolate | - | - |

| 3. Bromination | Solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in THF added | Introduce the second bromine atom at the α-position | Temperature rose from -71 °C to -35 °C during addition | - |

| 4. Workup | Quenched with aqueous NaOH solution | Neutralize the reaction and separate phases | - | - |

| 5. Purification | Distillation under reduced pressure | Isolate the final product | Colorless liquid collected at 71–80 °C / 17 mmHg | 90% |

This table is based on the synthesis of the ethyl ester analogue as described in Organic Syntheses. orgsyn.org

Another approach involves the direct bromination of the corresponding acid followed by esterification. For example, 2,3-dibromo-2-methylpropionic acid can be synthesized by adding bromine to an aqueous solution of methacrylic acid at elevated temperatures (50-100°C). google.com The resulting acid can then be esterified to yield the methyl ester. This method offers a direct route to vicinal dibromo-compounds.

Table 2: List of Compounds

| Compound Name |

|---|

| Propanoic acid, dibromo-, methyl ester |

| Methyl 2,3-dibromopropanoate |

| Methyl 2,2-dibromopropanoate |

| Ethyl 2,2-dibromopropionate |

| Ethyl 2-bromopropanoate |

| Lacosamide |

| 2-bromo-3-methoxypropanoic acid |

| Benzylamine |

| 1,2-dibromo-1,1,2,2-tetrachloroethane |

| Lithium diisopropylamide (LDA) |

| 2,3-dibromo-2-methylpropionic acid |

| Methacrylic acid |

| Bromine |

| Tetrahydrofuran (B95107) (THF) |

Elucidating Reaction Mechanisms and Chemical Reactivity of Propanoic Acid, Dibromo , Methyl Ester

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the bromine atoms and the adjacent ester group makes the carbon backbone of methyl 2,3-dibromopropionate electrophilic and thus prone to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, involving a bimolecular, single-step process where the nucleophile attacks the carbon center while the bromide leaving group departs. chemguide.co.ukepa.gov

Displacement of Halogen Atoms by Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols)

The carbon-bromine bonds in methyl 2,3-dibromopropionate can be cleaved by a range of nucleophiles, enabling the introduction of various functional groups.

Oxygen Nucleophiles : Reactions with oxygen-based nucleophiles are common. While strong bases like hydroxide or alkoxides can favor elimination, they can also act as nucleophiles under certain conditions. chemguide.co.uk For instance, the condensation of methyl 2,3-dibromopropionate with catechols (diphenolic compounds) in the presence of a base leads to the formation of 1,4-benzodioxane-2-carboxylates, a class of heterocyclic compounds.

Nitrogen Nucleophiles : Amine-based nucleophiles react readily to form new carbon-nitrogen bonds. In a notable example, the reaction of 2-acetamido-3-hydroxypyridine with methyl 2,3-dibromopropionate yields a 2-substituted pyrido-oxazine derivative through a regioselective, one-step process. The azide (B81097) ion (N₃⁻) is another effective nitrogen nucleophile. Methyl 2,3-dibromopropionate serves as a precursor in the synthesis of methyl 2-azidoacrylate, a reaction that involves the displacement of a bromine atom by the azide, followed by an elimination step.

Sulfur Nucleophiles : Thiolates (RS⁻) are potent nucleophiles that can displace both bromine atoms. Research using the analogous ethyl 2,3-dibromopropionate has shown that reaction with two equivalents of a sodium n-alkanethiolate produces the corresponding ethyl 2,3-bis(n-alkylthio)propionate. sigmaaldrich.com The reaction with bifunctional nucleophiles like 2-mercaptophenol (B73258) can yield different products depending on the reaction conditions, highlighting the influence of the solvent on the nucleophilic site (sulfur vs. oxygen).

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxygen | Catechol | 1,4-Benzodioxane-2-carboxylate | |

| Nitrogen | 2-Acetamido-3-hydroxypyridine | Pyrido-oxazine derivative | |

| Nitrogen | Sodium Azide (NaN₃) | Azidoacrylate (after elimination) | |

| Sulfur | Sodium n-alkanethiolate | 2,3-bis(alkylthio)propionate | sigmaaldrich.com |

| Sulfur/Oxygen | 2-Mercaptophenol | 1,4-Benzoxathian carboxylates |

Regiochemical and Stereochemical Control in Nucleophilic Attack

Controlling which bromine atom is substituted (regiochemistry) and the resulting three-dimensional arrangement of atoms (stereochemistry) is a key challenge.

Regioselectivity : The two carbon atoms bearing bromine are not equivalent; one is alpha (C2) and the other is beta (C3) to the carbonyl group. This inherent asymmetry influences nucleophilic attack. The reaction with 2-acetamido-3-hydroxypyridine demonstrates exclusive formation of the 2-substituted product, indicating high regioselectivity. Solvent choice can be a critical factor in controlling regiochemistry. In the reaction of an analog with 2-mercaptophenol, the polarity of the solvent mixture was found to dictate the site of attack by influencing the solvation of the different nucleophilic atoms (oxygen vs. sulfur) in the reagent.

Stereochemistry : For SN2 reactions occurring at a chiral center, an inversion of stereochemistry is expected. epa.gov In studies involving related chiral compounds, such as methyl (R,R)- and (R,S)-2,3-dibromo-2,3-diarylpropanoates, the initial stereochemistry of the substrate was shown to be a determining factor in the reaction pathway when treated with methoxide (B1231860), influencing whether dehydrobromination or another elimination pathway (debromination) occurred. rsc.org The intermediate formation of a planar α-bromoacrylate via elimination can also lead to a loss of stereochemical information, impacting the stereochemical outcome of subsequent addition reactions.

Elimination Reactions

Elimination reactions are a prominent feature of the reactivity of methyl 2,3-dibromopropionate, often competing with nucleophilic substitution. These reactions involve the removal of atoms from the adjacent carbon atoms to form a double bond.

Dehydrobromination Pathways to Form Bromoacrylates

Dehydrobromination, the removal of a hydrogen atom and a bromine atom, is a primary elimination pathway for methyl 2,3-dibromopropionate. This reaction yields methyl 2-bromoacrylate or methyl 3-bromoacrylate, which are valuable synthetic intermediates. For example, the dehydrohalogenation of the related compound methyl 2-bromo-3-fluoropropanoate with sodium methoxide results in the formation of methyl α-bromoacrylate. lookchem.com In studies on similar 3-aryl-2,3-dihalopropanoates, dehydrobromination was identified as a competing pathway alongside reductive elimination (debromination), with its prevalence depending on the substrate's structure. organic-chemistry.org

Base-Mediated E2 Elimination Processes and Ligand Effects

Dehydrobromination is typically promoted by a base and follows a bimolecular elimination (E2) mechanism. libretexts.org This is a concerted, single-step reaction where the base removes a proton from the carbon adjacent to the leaving group, and the carbon-bromine bond breaks simultaneously to form a π-bond. researchgate.netlibretexts.org

The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org The choice of base is critical:

Base Strength and Steric Hindrance : Strong bases favor E2 elimination. libretexts.org Bulky, sterically hindered bases, such as potassium tert-butoxide, are particularly effective at promoting elimination over substitution because their size impedes them from acting as nucleophiles at the carbon center. libretexts.org Conversely, smaller bases like hydroxide or methoxide can lead to a mixture of substitution and elimination products. libretexts.org

Ligand Effects : While "ligand effects" are most commonly discussed in the context of metal-catalyzed reactions, beilstein-journals.org in base-mediated eliminations, the nature of the base itself (e.g., its steric bulk) and the counter-ion can be considered analogous factors that influence the transition state and reaction outcome. For instance, using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common strategy to favor elimination.

The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the proton being removed and the bromine leaving group. This means the H-C-C-Br dihedral angle must be approximately 180° for the reaction to proceed efficiently. libretexts.orglibretexts.org

Analysis of Competing Substitution and Elimination Reactions

A central aspect of the chemistry of methyl 2,3-dibromopropionate is the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. The outcome is determined by a balance of several factors. libretexts.orglibretexts.org

Table 2: Factors Influencing Substitution (SN2) vs. Elimination (E2)

| Factor | Favors SN2 | Favors E2 | Reference |

|---|---|---|---|

| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, RS⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) | libretexts.orglibretexts.org |

| Substrate Structure | Primary halide > Secondary halide | Tertiary halide > Secondary halide | nih.gov |

| Solvent | Polar aprotic solvents (e.g., DMSO, Acetone) can enhance nucleophilicity | Less critical, but solvent can influence base strength | libretexts.org |

| Temperature | Lower temperatures | Higher temperatures generally favor elimination | nih.gov |

For methyl 2,3-dibromopropionate, which has a secondary bromide at the C2 position, both SN2 and E2 reactions are possible. nih.gov Strong bases like hydroxide or ethoxide will favor E2 elimination, while good nucleophiles that are weaker bases, such as iodide or thiolates, are more likely to lead to SN2 substitution. rsc.orglibretexts.org In many cases, a mixture of products is obtained, and careful selection of reagents and reaction conditions is necessary to steer the reaction toward the desired outcome. youtube.com

Reductive Transformations

The chemical structure of methyl 2,3-dibromopropanoate allows for selective reduction at either the ester group or the carbon-bromine bonds, leading to different classes of compounds.

Reduction of the Ester Functional Group to Alcohols

The ester group of propanoic acid, dibromo-, methyl ester can be reduced to a primary alcohol, yielding 2,3-dibromopropan-1-ol. This transformation requires powerful reducing agents capable of reducing esters. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, quantitatively reducing fatty acid methyl esters to their corresponding fatty alcohols. nih.gov The reaction proceeds rapidly, converting the ester into a 1º-alcohol. researchgate.net

Alternative, less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are typically too weak to reduce esters directly. researchgate.net However, their reactivity can be enhanced. For instance, the combination of NaBH₄ with reagents like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) generates more potent reducing species in situ, such as borane (B79455) (BH₃), which can effectively reduce carboxylic acids and esters. researchgate.net

Table 1: Reagents for Ester Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Ether solvent | 2,3-Dibromopropan-1-ol |

Generation of Ester Dianions via Lithium-Halogen Exchange and Reductive Lithiation

A significant reductive transformation involves the carbon-bromine bonds through metal-halogen exchange, a fundamental reaction for creating organometallic compounds. wikipedia.org This process is particularly efficient for preparing organolithium reagents from organic bromides and iodides. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

For α,α-dibromo esters, including derivatives of this compound, ester dianions can be generated through two primary methods: orgsyn.org

Lithium-Halogen Exchange : This is a convenient laboratory-scale method involving the reaction of the dibromo ester with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -72 °C) in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is kinetically controlled, and its speed can exceed that of proton transfer or nucleophilic addition. wikipedia.orgharvard.edu The mechanism is thought to involve a nucleophilic pathway that may generate a reversible "ate-complex" intermediate. orgsyn.orgharvard.edu

Reductive Lithiation : For larger-scale syntheses, a naphthalene-catalyzed reductive lithiation using lithium metal is an alternative procedure. orgsyn.org This heterogeneous reaction involves the direct reaction of the metal with the organic halide. wikipedia.org

These generated ester dianions are valuable intermediates, for instance, in the synthesis of ynolates through thermal cleavage. orgsyn.org Theoretical studies on similar systems, like 1,1-dihaloalkenes, show that the lithium-halogen exchange preferentially occurs at the more sterically hindered bromine atom under kinetic control. nih.gov

Hydrolysis of the Methyl Ester Functionality

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2,3-dibromopropanoic acid. This reaction is typically carried out under basic conditions, a process known as saponification.

A standard procedure involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), often in the presence of a co-solvent like methanol (B129727) to ensure miscibility. chemspider.com After the reaction is complete, the resulting carboxylate salt is acidified with a strong acid, like hydrochloric acid (HCl), to precipitate the free carboxylic acid. chemspider.com This method is generally high-yielding. chemspider.com

Table 2: Typical Conditions for Methyl Ester Hydrolysis

| Reagents | Solvent | Reaction Step | Product |

|---|---|---|---|

| 1. NaOH | Water/Methanol | Reflux | Sodium 2,3-dibromopropanoate (intermediate) |

Cycloaddition and Condensation Reactions

The presence of two bromine atoms makes this compound a key precursor for forming unsaturated systems via dehydrobromination. These activated intermediates can then participate in various cycloaddition and condensation reactions to form heterocyclic structures.

Catalytic Cyclization with Azides for the Synthesis of 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles is a cornerstone of click chemistry, most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. nih.gov this compound can serve as a precursor to the necessary alkyne (methyl propiolate) through double dehydrobromination. Alternatively, it can be converted into other activated species suitable for triazole synthesis. For instance, it is a known precursor for methyl 2-azidoacrylate. chemicalbook.com

The cycloaddition reaction itself is often catalyzed to control regioselectivity. nih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prevalent method, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.govresearchgate.net

Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) : This method typically produces 1,5-disubstituted 1,2,3-triazoles. nih.gov

Modern protocols often employ green chemistry principles, using eco-friendly catalysts and solvents, such as water, to synthesize these important heterocyclic compounds. nih.govrsc.org The reaction mechanism for the copper-catalyzed variant is proposed to involve the formation of a triazole intermediate through 1,3-dipolar cycloaddition, which is promoted by the transition metal complex. frontiersin.org

Condensation Pathways in Heterocycle Formation (e.g., 2,3-Dihydro-1,4-benzoxathiine (B3001278) Derivatives)

This compound is a valuable substrate for synthesizing heterocyclic systems like 2,3-dihydro-1,4-benzoxathiine derivatives. researchgate.net The formation of this ring system can be achieved through the reaction of the dibromo ester with bifunctional nucleophiles such as 2-mercaptophenols or their equivalents. researchgate.net The reaction conditions, including the choice of base and solvent, can be tuned to manage the regioselectivity of the cyclization. researchgate.net

The general strategy involves a condensation reaction where the nucleophile displaces the two bromine atoms, leading to ring closure. For example, the treatment of 1,2-mercaptophenol with an organic base can generate O- and S-anions, whose differential reactivity towards an electrophile like methyl 2,3-dibromopropanoate (or a derivative thereof) can direct the formation of the desired heterocyclic product. researchgate.net Such condensation reactions are a broad and powerful tool for building a variety of heterocyclic scaffolds, including benzothiazoles and benzoxazines, from appropriate starting materials. mdpi.commdpi.com

Influence of Bromine Position on Compound Reactivity Profile

The reactivity of methyl dibromopropanoate is significantly influenced by the location of the two bromine atoms on the propane (B168953) chain. The three primary isomers—methyl 2,2-dibromopropanoate, methyl 2,3-dibromopropanoate, and methyl 3,3-dibromopropanoate—exhibit distinct chemical behaviors, particularly in elimination and nucleophilic substitution reactions. These differences arise from variations in steric hindrance and the electronic effects imposed by the bromine atoms' positions relative to the ester group.

Methyl 2,3-dibromopropanoate (Vicinal Dihalide):

As a vicinal dihalide, where the bromine atoms are on adjacent carbons, methyl 2,3-dibromopropanoate is primed for elimination reactions. libretexts.org Treatment with a strong base, such as sodium amide (NaNH₂), can lead to a double dehydrobromination. libretexts.org The first elimination of HBr forms methyl 2-bromoacrylate, and a subsequent elimination can produce methyl propiolate. masterorganicchemistry.com The reaction proceeds through an E2 mechanism, which requires an anti-periplanar arrangement between the hydrogen and the leaving bromine atom. libretexts.org

The presence of a bromine atom on the α-carbon (C2) and another on the β-carbon (C3) allows for a stepwise elimination process. The initial elimination is often favored at the more acidic and less sterically hindered C2 position.

Methyl 2,2-dibromopropanoate (Geminal Dihalide):

In this geminal dihalide, both bromine atoms are attached to the same carbon atom (C2), which is the α-carbon. orgsyn.org This arrangement influences its reactivity in several ways. Elimination reactions are still possible, though the pathway differs from the vicinal isomer. A strong base can abstract a proton from the C3 carbon, leading to the elimination of one bromine atom to form an α-bromo acrylic ester.

Hydrolysis of geminal dihalides can lead to the formation of carbonyl compounds. nbinno.com In the case of methyl 2,2-dibromopropanoate, hydrolysis could potentially yield methyl pyruvate (B1213749) after the replacement of the two bromine atoms with hydroxyl groups, which would then lose water.

Methyl 3,3-dibromopropanoate (Geminal Dihalide):

Here, the two bromine atoms are on the β-carbon (C3). This isomer is generally less reactive towards nucleophilic substitution at the C3 position due to steric hindrance and the absence of an activating group on the same carbon. However, it is well-suited for certain types of reactions. For instance, it can serve as a precursor in the synthesis of other compounds through reactions that involve the C-Br bonds.

Elimination reactions are also a key feature of its chemistry. Treatment with a base can lead to the formation of methyl 3-bromoacrylate.

Comparative Reactivity in Elimination Reactions:

The position of the bromine atoms dictates the products of elimination reactions and can influence the reaction rates.

Table 1: Comparison of Elimination Reaction Products for Methyl Dibromopropanoate Isomers

| Isomer | Reagent/Condition | Primary Product(s) | Reaction Type |

| Methyl 2,3-dibromopropanoate | Strong Base (e.g., NaNH₂) | Methyl 2-bromoacrylate, Methyl propiolate | Double Dehydrobromination |

| Methyl 2,2-dibromopropanoate | Strong Base | Methyl 2-bromoacrylate | Dehydrobromination |

| Methyl 3,3-dibromopropanoate | Strong Base | Methyl 3-bromoacrylate | Dehydrobromination |

Steric and Electronic Effects:

The reactivity of these isomers in nucleophilic substitution reactions (SN2) is heavily dependent on steric hindrance around the carbon atom bearing the bromine.

Methyl 3,3-dibromopropanoate: The primary carbon (C3) would typically be a good candidate for SN2 reactions. However, the presence of two bulky bromine atoms on the adjacent carbon in the 2,3-isomer and on the same carbon in the 3,3-isomer can sterically hinder the approach of a nucleophile.

Methyl 2,3-dibromopropanoate: The C3 bromine is on a primary carbon, while the C2 bromine is on a secondary carbon. SN2 reactions are generally faster at primary carbons than secondary carbons due to less steric hindrance.

Methyl 2,2-dibromopropanoate: The bromine atoms are on a secondary carbon (C2), which is also attached to the electron-withdrawing carbonyl group. This electronic effect can influence the reactivity of the C-Br bonds.

Table 2: Predicted Relative Reactivity in SN2 Reactions

| Isomer | Position of Bromine | Expected Relative SN2 Reactivity | Rationale |

| Methyl 3-bromopropanoate | C3 (Primary) | Highest | Least steric hindrance at the reaction center. nbinno.com |

| Methyl 2,3-dibromopropanoate | C2 (Secondary), C3 (Primary) | Intermediate | Reaction at C3 is sterically more accessible than at C2. |

| Methyl 2,2-dibromopropanoate | C2 (Secondary) | Lower | Increased steric hindrance at the secondary carbon. |

Advanced Spectroscopic Characterization Methodologies for Propanoic Acid, Dibromo , Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For methyl dibromopropanoate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the molecular structure and differentiating between its isomeric forms.

Proton (¹H) NMR for Structural Elucidation and Isomeric Differentiation

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. This is particularly useful for distinguishing between the 2,3-dibromo and 2,2-dibromo isomers of methyl propanoate.

In methyl 2,3-dibromopropanoate, the protons have distinct chemical shifts and coupling patterns. The spectrum typically displays a complex pattern arising from the three non-equivalent protons on the propanoate chain, in addition to the singlet from the methyl ester group. The proton on the carbon bearing a bromine atom (α-carbon) will be shifted downfield due to the electronegativity of the bromine. The adjacent methylene (B1212753) protons (CH2Br) will also be downfield and will exhibit splitting due to coupling with the neighboring methine proton. A representative ¹H NMR spectrum for methyl 2,3-dibromopropanoate in CDCl₃ shows signals at approximately 4.45 ppm (doublet of doublets), 3.92 ppm (doublet of doublets), and 3.70 ppm (doublet of doublets), with coupling constants that reveal the connectivity of these protons. The methyl ester protons typically appear as a singlet around 3.84 ppm. chemicalbook.com

Conversely, the ¹H NMR spectrum of methyl 2,2-dibromopropanoate would be significantly simpler. Due to the presence of two bromine atoms on the same carbon, there would be a singlet for the methyl group adjacent to the dibrominated carbon and a singlet for the methyl ester group. The absence of proton-proton coupling in the propanoate chain is a key differentiating feature.

Table 1: Representative ¹H NMR Data for Methyl 2,3-dibromopropanoate

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.45 | dd | CHBr |

| ~3.92 | dd | CH₂Br (one H) |

| ~3.70 | dd | CH₂Br (one H) |

| ~3.84 | s | OCH₃ |

Note: dd = doublet of doublets, s = singlet. Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

For methyl 2,3-dibromopropanoate, one would expect to see four distinct signals in the ¹³C NMR spectrum, corresponding to the carbonyl carbon, the two carbons bearing bromine atoms, and the methyl ester carbon. The carbon atoms directly bonded to the electronegative bromine and oxygen atoms will be shifted significantly downfield.

In contrast, the ¹³C NMR spectrum of methyl 2,2-dibromopropanoate would also show four signals, but their chemical shifts would differ significantly due to the different substitution pattern. The carbon atom bonded to two bromine atoms (CBr₂) would have a characteristic chemical shift, distinguishing it from the CHBr and CH₂Br carbons of the 2,3-isomer.

Table 2: Predicted ¹³C NMR Resonances for Dibromopropanoate Isomers

| Isomer | Carbon Assignment | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Methyl 2,3-dibromopropanoate | C=O | 165-175 |

| CHBr | 40-50 | |

| CH₂Br | 30-40 | |

| OCH₃ | 50-60 | |

| Methyl 2,2-dibromopropanoate | C=O | 165-175 |

| CBr₂ | 30-40 | |

| CH₃ | 20-30 | |

| OCH₃ | 50-60 |

Note: These are general expected ranges and actual values can vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of methyl dibromopropanoate and for analyzing the fragmentation patterns of its isomers. nih.gov A product with a purity of ≥97.0% as determined by GC is commercially available. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum for methyl 2,3-dibromopropanoate shows a characteristic molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak appears as a characteristic triplet pattern (M, M+2, M+4).

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the acyl group. For methyl 2,3-dibromopropanoate, characteristic fragments would also arise from the cleavage of the C-Br bonds and the carbon-carbon bonds of the propanoate chain. The NIST WebBook provides a mass spectrum for methyl 2,3-dibromopropionate, showing prominent peaks that can be attributed to various fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition of the molecule. An acceptable value for a measured mass is generally considered to be within 5 ppm of the calculated accurate mass.

For a molecule with the formula C₄H₆Br₂O₂, HRMS can distinguish it from other molecules that may have the same nominal mass but a different elemental composition. The ability to obtain an accurate mass measurement provides strong evidence for the chemical formula of an unknown compound or confirms the identity of a known compound. This technique is crucial for meeting the stringent requirements for publication in scientific journals and for the definitive identification of chemical substances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.

The IR spectrum of methyl 2,3-dibromopropanoate exhibits several key absorption bands that confirm its structure. chemicalbook.com A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. The C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers (below 800 cm⁻¹). The C-H stretching vibrations of the aliphatic and methyl groups are observed in the 2850-3000 cm⁻¹ range. The NIST Chemistry WebBook provides a reference IR spectrum for methyl 2,3-dibromopropionate. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for Methyl 2,3-dibromopropanoate

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2850-3000 | C-H | Stretching |

| 1735-1750 | C=O | Stretching |

| 1100-1300 | C-O | Stretching |

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation and purity assessment of "Propanoic acid, dibromo-, methyl ester" (methyl 2,3-dibromopropanoate). These methods exploit the compound's physicochemical properties to separate it from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds like methyl dibromopropanoate. For routine purity analysis, reversed-phase HPLC is commonly employed. sielc.com This method uses a nonpolar stationary phase (like C18) and a polar mobile phase, separating compounds based on their hydrophobicity.

A typical HPLC method for a related compound, methyl 2,3-dibromo-2-methylpropanoate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using a UV detector, as the ester functional group provides some chromophoric activity, although the lack of a strong chromophore may limit sensitivity. libretexts.org

Since methyl 2,3-dibromopropanoate contains a chiral center at the C-2 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, particularly in pharmaceutical or biological contexts. Chiral HPLC is the method of choice for this purpose. chromatographyonline.comphenomenex.comresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. preprints.org

Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) (in normal-phase mode), is crucial for achieving optimal resolution. chromatographyonline.com The ability to separate and quantify the individual enantiomers allows for the determination of enantiomeric excess (e.e.), a critical quality attribute for chiral molecules.

Interactive Data Table: Illustrative HPLC Parameters for Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Analysis (Chiral) |

|---|---|---|

| Stationary Phase | C18 (Octadecyl-silica) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Detector | UV-Vis | UV-Vis / Circular Dichroism (CD) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com Methyl 2,3-dibromopropanoate, being a relatively small ester, possesses sufficient volatility and thermal stability to be amenable to GC analysis. sigmaaldrich.comnist.gov The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. proquest.com

The choice of stationary phase is critical for resolving the target compound from any impurities. A common choice for general-purpose analysis of such esters is a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent). thermofisher.com The temperature of the GC oven is programmed to ramp up during the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. proquest.com

For detection, a Flame Ionization Detector (FID) can be used, which offers good sensitivity for organic compounds. However, due to the presence of two bromine atoms, an Electron Capture Detector (ECD) is exceptionally well-suited for this analysis. chromatographyonline.comresearchgate.net The ECD is highly selective and sensitive towards halogenated compounds, as the bromine atoms readily "capture" electrons, generating a strong signal. researchgate.net This makes the ECD ideal for trace-level analysis. When coupled with a Mass Spectrometer (GC-MS), GC provides not only retention time data but also mass spectra, which can definitively identify the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. proquest.comacs.org The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, aiding in identification. acs.org

Interactive Data Table: Typical GC Parameters for Methyl Dibromopropanoate

| Parameter | Method Details |

|---|---|

| Column | Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Injector | Split/Splitless, Temperature: ~250 °C |

| Oven Program | Example: Initial 50 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Electron Capture Detector (ECD) for high sensitivity to halogens, or Mass Spectrometer (MS) for structural confirmation |

Derivatization Strategies for Enhanced Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method. This can enhance volatility for GC, improve chromatographic separation, or increase the sensitivity of detection.

Methyl Ester Derivatization in Analytical Methods

While the subject compound is already a methyl ester, it is important to understand why its parent compound, 2,3-dibromopropanoic acid, is often converted to this form for analysis, particularly by Gas Chromatography. colostate.edunih.gov Carboxylic acids themselves are generally polar and non-volatile due to strong intermolecular hydrogen bonding. colostate.edu These properties make them unsuitable for direct GC analysis, as they tend to exhibit poor peak shape (tailing) and may not elute from the GC column at all. nih.gov

The process of esterification, specifically converting the carboxylic acid group (-COOH) to a methyl ester group (-COOCH₃), is a common derivatization strategy to overcome these issues. gcms.czaocs.org This reaction replaces the acidic proton with a methyl group, which accomplishes several key objectives:

Increases Volatility: By eliminating hydrogen bonding, the boiling point of the molecule is significantly lowered, making it suitable for GC. nih.gov

Reduces Polarity: The resulting ester is less polar than the parent acid, leading to more symmetric (Gaussian) peak shapes and improved chromatographic performance. colostate.edu

Improves Stability: The ester form is often more thermally stable than the free acid.

Common reagents for this methylation include diazomethane (B1218177), boron trifluoride in methanol (B129727) (BF₃-methanol), or methanolic HCl. nih.govgcms.cz Therefore, the analysis of "this compound" is often the result of a deliberate derivatization step designed to make the parent acid compatible with GC-based methods. colostate.edu

Charge-Reversal Derivatization for Increased Detection Sensitivity

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the efficiency of ionization is paramount for achieving high sensitivity. Carboxylic acids are typically analyzed in negative ion mode electrospray ionization (ESI), where they are detected as the deprotonated carboxylate anion [M-H]⁻. However, this mode can be suppressed by the acidic mobile phases (e.g., containing formic acid) required for good reversed-phase chromatography, leading to poor sensitivity. nih.govnih.gov

Charge-reversal derivatization is an advanced strategy designed to overcome this limitation. nih.govacs.org This technique involves reacting the carboxylic acid functional group with a specialized reagent that attaches a permanent positive charge to the molecule. nih.govnih.gov For example, the parent 2,3-dibromopropanoic acid could be reacted with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govresearchgate.net This converts the analyte from a molecule that forms a negative ion into one that carries a fixed positive charge.

The key advantages of this approach are:

Enhanced Sensitivity: The derivatized molecule is now analyzed in positive ion mode ESI, which is often more efficient and less susceptible to suppression by mobile phase additives. This can lead to dramatic increases in signal intensity, sometimes by several orders of magnitude. nih.govresearchgate.net

Improved Specificity: The derivatizing tag can be designed to produce a specific, predictable fragment ion upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This allows for highly selective detection using Multiple Reaction Monitoring (MRM), reducing background noise and further improving sensitivity. acs.orglongdom.org

This strategy transforms a difficult-to-detect analyte into one that is readily ionized and quantified, enabling the measurement of very low concentrations. nih.gov

Theoretical and Computational Chemistry Studies on Propanoic Acid, Dibromo , Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the reactivity and electronic properties of methyl 2,3-dibromopropanoate. These methods provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) for Electronic Structure, Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like methyl 2,3-dibromopropanoate. DFT calculations are frequently employed to understand the intricacies of reactions where this compound serves as a key reactant. For instance, the B3LYP hybrid functional has been utilized to determine the energies of different conformers that form during reaction sequences involving the dehydrobromination of methyl 2,3-dibromopropanoate and subsequent annulation reactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), offer a quantitative measure of a molecule's reactivity. kent.ac.uk While specific values for methyl 2,3-dibromopropanoate are not extensively tabulated in dedicated studies, these descriptors are crucial for predicting its behavior in chemical reactions.

Table 1: Representative Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

Note: The values in this table are representative and illustrate the types of descriptors obtained from DFT calculations.

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For methyl 2,3-dibromopropanoate, these calculations would highlight the electrophilic nature of the carbon atoms bonded to the bromine atoms and the carbonyl carbon, as well as the nucleophilic character of the oxygen atoms.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster) for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating molecular properties. canterbury.ac.nz While detailed studies employing high-level ab initio methods like Møller-Plesset Perturbation Theory (MP2) or Coupled Cluster (CC) on methyl 2,3-dibromopropanoate are not widely published, these techniques are the gold standard for obtaining precise geometries, vibrational frequencies, and electronic properties. canterbury.ac.nz Hartree-Fock (HF) theory, being a more fundamental ab initio method, often serves as a starting point for more advanced calculations. researchgate.net

These methods are crucial for accurately predicting properties that are sensitive to electron correlation effects, which are significant in molecules containing heavy atoms like bromine.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and dynamic behavior of methyl 2,3-dibromopropanoate.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of methyl 2,3-dibromopropanoate. The rotation around the C-C single bonds leads to various conformers with different energies. Quantum mechanics calculations are used to confirm the energies of different conformers, identifying the most stable (lowest energy) structures. ucl.ac.uk For example, in reactions involving this molecule, both thermodynamically stable and less stable conformers can be formed, and their relative energies can be calculated. ucl.ac.uk

Application of Force Fields in Molecular Mechanics Studies

Molecular mechanics employs classical physics and parameterized force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive than quantum chemical calculations, making it suitable for studying large systems or for performing long molecular dynamics simulations. canterbury.ac.nz

Force fields like OPLS3 (Optimized Potentials for Liquid Simulations) have been used for conformational analysis of molecules synthesized from methyl 2,3-dibromopropanoate. ucl.ac.uk The parameters within a force field (e.g., for bond stretching, angle bending, and torsional potentials) are crucial for accurately representing the molecule's behavior.

Table 2: Key Components of a Molecular Mechanics Force Field

| Energy Term | Description |

|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. |

| Torsional (Dihedral) | Energy associated with the rotation around a chemical bond. |

| van der Waals | Non-bonded interactions (attraction and repulsion) between atoms. |

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure.

For methyl 2,3-dibromopropanoate, computational chemistry can be used to predict its ¹H and ¹³C NMR spectra, as well as its vibrational spectra (infrared and Raman). mdpi.com The calculated chemical shifts and vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral features. mdpi.comresearchgate.net While a detailed computational spectroscopic study dedicated solely to methyl 2,3-dibromopropanoate is not prominent, the principles of such analyses are well-established. canterbury.ac.nzresearchgate.net DFT methods, such as B3LYP, are commonly used for this purpose. researchgate.netmdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Propanoic acid, dibromo-, methyl ester |

| Methyl 2,3-dibromopropanoate |

Calculation of Vibrational Frequencies and Potential Energy Distributions

The vibrational spectrum of a molecule is a unique fingerprint that is determined by its three-dimensional structure and the nature of its chemical bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the harmonic vibrational frequencies of molecules. nih.gov These calculations can predict the positions of absorption bands in the infrared (IR) and Raman spectra.

For halogenated esters like "this compound", DFT calculations can elucidate the vibrational modes associated with the carbon-bromine (C-Br) stretching and bending, the carbonyl (C=O) stretching of the ester group, and the various C-H and C-C bond vibrations. The accuracy of these predictions depends on the chosen functional and basis set. spectroscopyonline.com For instance, hybrid functionals like B3LYP are commonly employed for such calculations. nih.govresearchgate.net

The following table illustrates the types of vibrational modes that would be characterized for "this compound" using these computational techniques.

| Vibrational Mode Type | Typical Frequency Range (cm⁻¹) |

| C-H stretching | 2800-3000 |

| C=O stretching (ester) | 1735-1750 |

| C-O stretching (ester) | 1000-1300 |

| C-Br stretching | 500-600 |

| CH₂ and CH bending | 1350-1480 |

| C-C stretching | 800-1200 |

Note: This table represents typical ranges for these functional groups and the precise, calculated values for "this compound" would require a specific DFT and PED analysis.

NMR Chemical Shift Prediction and Analysis (e.g., DFT-GIAO and DFT-NBO)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation in organic chemistry. Computational methods can accurately predict NMR chemical shifts (δ) and coupling constants, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for "this compound" would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations. The accuracy of the predicted shifts is highly dependent on the choice of the density functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net For complex molecules, comparing the calculated shifts for different possible isomers or conformers with experimental data can be a powerful tool for structural assignment. mdpi.com

Natural Bond Orbital (NBO) analysis is another computational technique that provides insights into the electronic structure of a molecule. DFT-NBO analysis can be used to understand the hybridization of atoms, the nature of bonding and antibonding orbitals, and intramolecular interactions such as hyperconjugation. mdpi.com For "this compound", NBO analysis could reveal the electronic effects of the two bromine atoms on the electron distribution within the molecule, which in turn influences the NMR chemical shifts. While the methodologies for DFT-GIAO and DFT-NBO are well-developed, specific studies applying them to "this compound" are not prevalent in the reviewed literature. imist.maresearchgate.net

The following table outlines the expected ¹³C NMR chemical shift ranges for the carbon atoms in "this compound", which could be precisely determined through DFT-GIAO calculations.

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 160-180 |

| Methoxy (B1213986) (-OCH₃) | 50-60 |

| Cα (CHBr) | 30-50 |

| Cβ (CH₂Br) | 25-45 |

Note: These are general estimated ranges. Precise chemical shift prediction requires specific computational analysis.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.org For "this compound", computational studies could investigate various reactions, such as its synthesis or its use as a building block in preparing more complex molecules through substitution or addition reactions. nordmann.global

For instance, the debromination and dehydrobromination of related compounds like methyl 2,3-dibromo-2,3-diarylpropanoates have been studied, and the course of the reaction is dependent on the reaction conditions and the stereochemistry of the starting material. rsc.org Computational studies on "this compound" could model these elimination reactions to determine the preferred pathways (e.g., E1 vs. E2 mechanisms), the structures of the transition states, and the activation energies. chemrxiv.org This would provide a deeper understanding of the factors controlling the regioselectivity and stereoselectivity of these reactions.

The search for a transition state structure is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its identification and characterization through frequency calculations (where it exhibits exactly one imaginary frequency) confirms the proposed reaction pathway. youtube.comucsb.edu While general computational approaches for studying reaction mechanisms are well-established, specific computational elucidations of reaction mechanisms and transition states for "this compound" are not extensively documented in the literature. researchgate.netimist.maresearchgate.net

Investigation of Intramolecular Interactions and Charge Delocalization

The presence of two electronegative bromine atoms and an ester functional group in "this compound" leads to a complex interplay of intramolecular interactions that govern its conformation, stability, and reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational tool for investigating these interactions. mdpi.com

NBO analysis can quantify the extent of charge delocalization from lone pairs of electrons on the oxygen and bromine atoms into adjacent antibonding orbitals. This delocalization, also known as hyperconjugation, can stabilize the molecule. For example, NBO analysis could reveal interactions between the lone pairs of the bromine atoms and the σ* orbitals of adjacent C-C or C-H bonds.

Furthermore, NBO analysis provides information on the natural atomic charges, which helps in understanding the electrostatic potential of the molecule. The distribution of positive and negative charge across the molecule is crucial for predicting how it will interact with other molecules, for instance, in nucleophilic or electrophilic attacks. Computational studies on related halogenated compounds have shown that the nature of the halogen atom significantly influences the molecular electrostatic potential and binding preferences. nih.gov While NBO analysis is a standard computational technique, its specific application to investigate intramolecular interactions and charge delocalization in "this compound" has not been widely reported in the scientific literature. acs.orgmdpi.com

Applications of Propanoic Acid, Dibromo , Methyl Ester As a Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The presence of two electrophilic carbons and an ester functional group makes methyl 2,3-dibromopropanoate a useful starting material for constructing various nitrogen-containing rings.

Aziridine and Aziridinoalcohol Synthesis

Methyl 2,3-dibromopropanoate serves as a key substrate for the synthesis of aziridine-2-carboxylates. Aziridines are three-membered heterocyclic compounds that are important building blocks in organic synthesis due to their high ring strain, which allows for various ring-opening reactions.

The synthesis can be achieved by reacting methyl 2,3-dibromopropanoate with a primary amine. This reaction typically proceeds via a tandem double substitution mechanism. For example, the reaction with 2-phenylethanamine in the presence of a base like potassium carbonate in acetonitrile (B52724) leads to the formation of ethyl 1-phenethylaziridine-2-carboxylate.

While the synthesis of aziridines from this precursor is established, the direct synthesis of aziridinoalcohols, which would require reduction of the ester group, is less commonly documented in the literature starting directly from methyl 2,3-dibromopropanoate. However, aziridination of imines with α-ketoesters in the presence of a phosphorus reagent like P(NMe2)3 is a known method to produce a range of aziridine-2-carboxylates. asianpubs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |